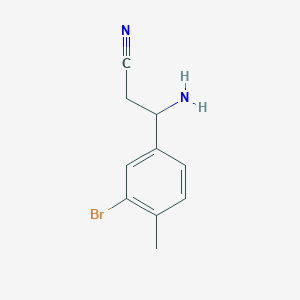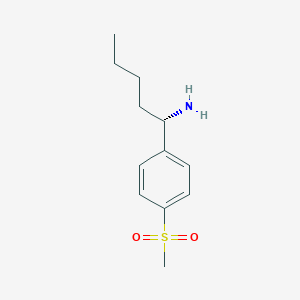
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Methylsulfonyl)benzaldehyde and (S)-1-aminopentane.
Condensation Reaction: The aldehyde group of 4-(Methylsulfonyl)benzaldehyde undergoes a condensation reaction with (S)-1-aminopentane in the presence of a suitable catalyst, such as a Lewis acid.
Reduction: The resulting imine intermediate is then reduced to form the desired amine compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while substitution reactions on the phenyl ring can introduce various functional groups.
Applications De Recherche Scientifique
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl involves its interaction with molecular targets and pathways. For example, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl: The enantiomer of the compound, which may have different biological activities.
4-(Methylsulfonyl)phenylacetic acid: A structurally related compound with different functional groups.
1-(4-(Methylsulfonyl)phenyl)ethanamine: A shorter-chain analog with potentially different properties.
Uniqueness
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is unique due to its specific chiral configuration and the presence of both the methylsulfonyl and amine functional groups
Propriétés
Formule moléculaire |
C12H19NO2S |
|---|---|
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
(1S)-1-(4-methylsulfonylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-12(13)10-6-8-11(9-7-10)16(2,14)15/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
Clé InChI |
JYXATRCKRQGJMB-LBPRGKRZSA-N |
SMILES isomérique |
CCCC[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


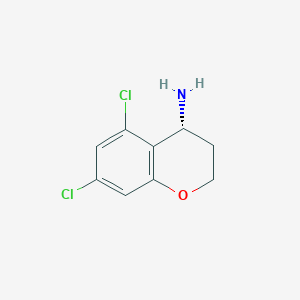
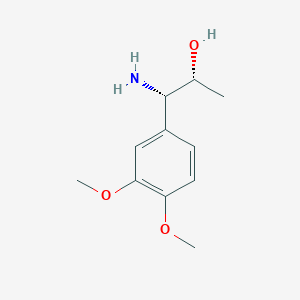
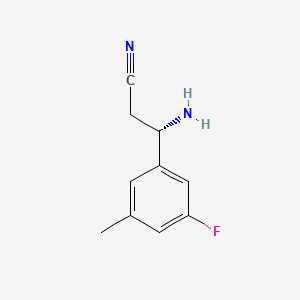

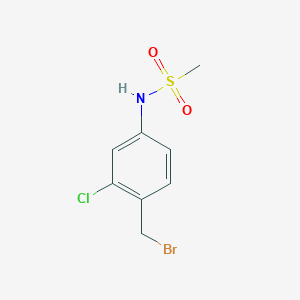

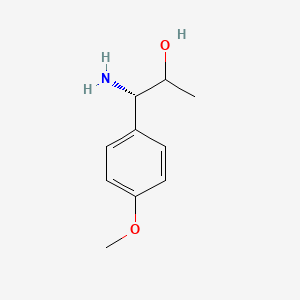
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

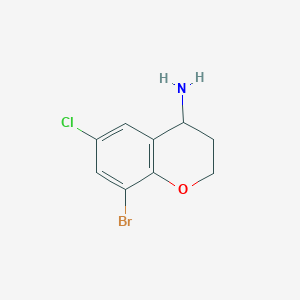
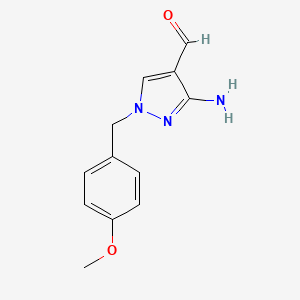
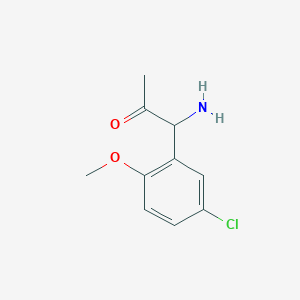
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
